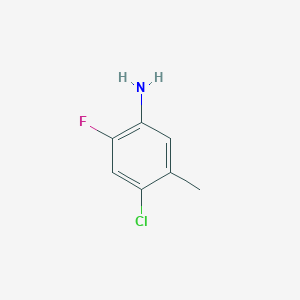

4-Chloro-2-fluoro-5-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENAMMSVUHVEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922148 | |

| Record name | 4-Chloro-2-fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116759-33-2 | |

| Record name | 4-Chloro-2-fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Fluoro 5 Methylaniline

Established Synthetic Routes and Mechanistic Pathways

The primary established synthetic routes to 4-chloro-2-fluoro-5-methylaniline revolve around two main strategies: the direct chlorination of a substituted aniline (B41778) precursor or the reduction of a nitrated aromatic compound.

One of the most common methods commences with 2-fluoro-5-methylaniline (B1296174). This precursor undergoes electrophilic aromatic substitution, specifically chlorination, to introduce the chlorine atom at the C4 position. The reaction mechanism is guided by the directing effects of the substituents on the aromatic ring. The amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The methyl group is a weak activating group and an ortho-, para-director. The interplay of these directing effects favors the introduction of the chlorine atom at the position para to the strongly activating amino group.

An alternative pathway involves the reduction of a nitroaromatic precursor, such as 4-chloro-2-fluoro-5-methylnitrobenzene. The nitro group is a strong deactivating group and a meta-director. The synthesis of this precursor would involve the nitration of a suitable chloro-fluoro-toluene derivative. The subsequent reduction of the nitro group to an amino group is a well-established transformation, often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction with agents like tin chloride (SnCl2) in acidic medium or iron (Fe) in acetic acid.

A multi-step synthesis has been described for producing derivatives of this compound, which are used as intermediates in the manufacturing of herbicides. These syntheses often involve the formation of benzaldehyde and acetophenone derivatives, followed by cyclization reactions to create complex heterocyclic compounds.

Precursor Selection and Chemical Transformations for Aromatic Halogenation

The selection of appropriate precursors is critical for the successful synthesis of this compound. The most direct precursor is 2-fluoro-5-methylaniline . The key chemical transformation is the regioselective chlorination of the aromatic ring.

Chlorination of 2-fluoro-5-methylaniline: This is typically achieved using a chlorinating agent such as N-chlorosuccinimide (NCS). NCS is a mild and effective source of electrophilic chlorine. The reaction is an electrophilic aromatic substitution where the amino group strongly directs the incoming chlorine atom to the para position.

Another potential precursor is 4-chloro-2-nitrotoluene . The synthesis from this starting material would involve the following transformations:

Fluorination: Introduction of the fluorine atom can be challenging. One possible route is a nucleophilic aromatic substitution if a suitable leaving group is present, or through a Sandmeyer-type reaction on an appropriate amino precursor.

Reduction of the Nitro Group: The nitro group is then reduced to an amine using standard methods like catalytic hydrogenation. A patent for a similar compound, 5-chloro-2-methylaniline (B43014), describes a method starting from 4-chloro-2-nitrotoluene using a polysulfide solution with an ammonium salt, followed by heating. google.com

A more complex, multi-step approach could start from 3-chloroaniline . A new synthetic pathway for a related compound, 4-chloro-2-fluoronitrobenzene, was developed using 3-chloroaniline as the starting material. This involved a sequence of acetylation, nitration, deprotection, and a Schiemann reaction. snmjournals.org A similar strategy could potentially be adapted for the synthesis of this compound.

Optimization of Reaction Conditions for Yield and Regioselectivity Control

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and ensuring high regioselectivity, minimizing the formation of unwanted isomers.

For the chlorination of anilines, the choice of solvent, temperature, and catalyst can significantly impact the outcome. For instance, in the chlorination of 2-methylaniline with copper(II) chloride, the use of ionic liquids as solvents was found to give high conversion and yield at a lower temperature compared to reactions in aqueous HCl, and without the need for additional oxygen or gaseous HCl. beilstein-journals.orgnih.gov

| Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

| 36% aq. HCl | 60 | 3 | 82 | 75 |

| [hmim]Cl | 40 | 3 | 92 | 91 |

| [bmim]Cl | 40 | 3 | 90 | 88 |

| Table 1: Comparison of chlorination of 2-methylaniline with CuCl₂ in different solvents. nih.gov |

When using N-chlorosuccinimide (NCS) for the chlorination of anilines, the reaction conditions can also be fine-tuned. The chlorination of aniline and N-alkylanilines with NCS in hot benzene has been reported to produce mixtures of ortho- and para-chloroanilines with minimal dichlorinated byproducts. researchgate.net The choice of solvent can be critical, with methanol often leading to better isolated yields in some chlorination reactions. researchgate.net

For the reduction of nitroaromatic precursors, catalytic hydrogenation is a common method. A patent describing the synthesis of halogenated aromatic amines via solvent-free hydrogenation of halogenated aromatic nitro compounds details the use of a 2 wt% palladium on carbon catalyst at 120°C and a hydrogen pressure of 1 MPa. nih.gov

Advanced Purification Techniques for Isolation of High-Purity Products

The isolation and purification of this compound from the reaction mixture is essential to obtain a product of high purity, suitable for its intended applications. Standard purification techniques include:

Acid-Base Extraction: Since anilines are basic, they can be separated from non-basic impurities by extraction with an acidic aqueous solution (e.g., 10-20% HCl) to form the water-soluble anilinium salt. researchgate.net The aniline can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Distillation: For liquid products, fractional distillation under reduced pressure can be an effective method for purification. For instance, in the synthesis of 4-chloro-2-fluoroaniline (B1294793), the crude product was distilled under reduced pressure to yield the pure aniline. prepchem.com

Column Chromatography: This is a widely used technique for the purification of organic compounds. The crude product is passed through a column of silica gel or another stationary phase, and different components are separated based on their differential adsorption.

Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.

More advanced purification methods can also be employed. A patent for the purification of aniline describes a process involving extraction with an aqueous solution containing an alkali metal hydroxide and an alkali metal salt, followed by distillation of the organic phase. wipo.int For the removal of aniline and nitro-substituted aniline contaminants from aqueous solutions, adsorption onto Beta zeolite has been shown to be effective. researchgate.net

Synthesis of Deuterated or Isotopically Labeled Analogues

The synthesis of deuterated or isotopically labeled analogues of this compound is important for use as internal standards in analytical studies and for mechanistic investigations. While specific literature for the labeling of this exact compound is scarce, general methods for labeling anilines can be applied.

Deuterium Labeling: Deuterium-labeled anilines can be prepared through hydrogen-isotope exchange (HIE) reactions. This can be achieved using various catalytic systems.

Palladium on Carbon (Pd/C) Catalysis: A Pd/C-Al-D₂O system has been used for the selective H-D exchange in anilines. For example, 4-ethylaniline underwent excellent deuterium enrichment at the benzylic-CH₂ position at mild temperatures. mdpi.com

Manganese Catalysis: A heterogeneous manganese-based catalyst has been reported for practical deuterium incorporation in anilines and other electron-rich heteroaromatics. researchgate.net

Starting from Labeled Precursors: An alternative is to start the synthesis from a deuterated precursor, such as aniline-d₅. This has been used to synthesize deuterium-labeled quinoxaline derivatives with high isotopic enrichment. nih.gov

Fluorine-18 Labeling: For applications in positron emission tomography (PET) imaging, labeling with the radioisotope fluorine-18 (¹⁸F) is required.

Nucleophilic Substitution: The synthesis of ¹⁸F-labeled anilines often involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride. For example, the synthesis of ¹⁸F-Iressa and related molecular probes involved the preparation of an ¹⁸F-fluoroaniline intermediate. researchgate.net

Multi-step Synthesis: The preparation of ¹⁸F-labeled alanine derivatives has been achieved from corresponding tosylate precursors through a two-step labeling reaction. researchgate.net A similar strategy could potentially be adapted for the synthesis of ¹⁸F-labeled this compound.

Aniline-Catalyzed Oximation: A rapid method for F-18 labeling of peptides using aniline-catalyzed oximation with [¹⁸F]FDG has been developed, showcasing the role of aniline derivatives in radiolabeling chemistry. snmjournals.org

| Isotope | Labeling Method | Catalyst/Reagent | Precursor Type |

| Deuterium | Hydrogen-Isotope Exchange | Pd/C-Al-D₂O | Aniline derivative |

| Deuterium | Hydrogen-Isotope Exchange | Manganese-based catalyst | Aniline derivative |

| Deuterium | Synthetic Route | - | Deuterated aniline (e.g., aniline-d₅) |

| Fluorine-18 | Nucleophilic Substitution | [¹⁸F]Fluoride | Nitro or other suitable precursor |

| Fluorine-18 | Two-step Labeling | [¹⁸F]Fluoride | Tosylate precursor |

| Table 2: General methods for isotopic labeling of anilines. |

Chemical Reactivity and Functional Group Transformations of 4 Chloro 2 Fluoro 5 Methylaniline

Electrophilic Aromatic Substitution Reactions on the Halogenated Aniline (B41778) Ring

A common strategy to control the reactivity of anilines in electrophilic aromatic substitution is the protection of the amino group, for instance, through acetylation. This converts the strongly activating amino group into a less powerful activating acetamido group, which can prevent over-substitution and offer better regiocontrol.

While specific studies on the nitration of 4-chloro-2-fluoro-5-methylaniline are not extensively documented, the nitration of a related compound, N-(3-chloro-4-fluorophenyl)acetamide, has been reported. In this case, nitration with nitric acid in sulfuric acid at low temperatures yields N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. This suggests that nitration of the acetylated form of this compound would likely proceed at the position ortho to the acetamido group.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| N-(3-Chloro-4-fluoro-phenyl)-acetamide | Nitric acid, Sulfuric acid, 0-5°C | N-(5-Chloro-4-fluoro-2-nitro-phenyl)-acetamide nih.gov | Nitration |

Nucleophilic Aromatic Substitution Reactions and Reactivity at Halogen Sites

Aryl halides that are substituted with electron-withdrawing groups can undergo nucleophilic aromatic substitution (NAS). In this compound, the presence of two halogen atoms suggests the possibility of NAS reactions. Generally, the rate of NAS reactions is influenced by the nature of the halogen, with the C-F bond being significantly more resistant to cleavage than the C-Cl bond in many contexts. However, the position of the halogens relative to activating or deactivating groups also plays a crucial role. For a nucleophilic attack to occur, the aromatic ring typically requires activation by strongly electron-withdrawing groups, which are not prominently featured in the substitution pattern of this compound.

Redox Chemistry: Characterization of Oxidation and Reduction Pathways

The amino group of anilines is susceptible to oxidation by various reagents, which can lead to the formation of nitroso, nitro, or polymeric products. The specific outcome of the oxidation of this compound would depend on the oxidant used and the reaction conditions. Common oxidizing agents for anilines include hydrogen peroxide, peroxy acids, and potassium permanganate.

Conversely, the reduction of derivatives of this compound, particularly nitro derivatives, is a key transformation. For instance, if a nitro group were introduced onto the ring via electrophilic substitution, it could be readily reduced to an amino group. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum-based catalysts, or Raney nickel, or by using reducing agents like sodium borohydride in the presence of a suitable catalyst. The reduction of a nitro-substituted precursor would yield a diamino derivative, a valuable intermediate for the synthesis of heterocyclic compounds.

| Reaction Type | General Substrate | Typical Reagents/Catalysts | General Product |

|---|---|---|---|

| Oxidation | Substituted Aniline | H₂O₂, Peroxy acids, KMnO₄ | Nitrosoarenes, Nitroarenes, Azo compounds |

| Reduction | Nitro-substituted Aniline | H₂/Pd-C, NaBH₄/catalyst | Diaminoarene |

Derivatization Strategies via the Amine Functional Group (e.g., Acetylation, Alkylation, Acylation)

The primary amino group of this compound is a versatile functional handle for a variety of derivatization reactions.

Acetylation: As mentioned, acetylation is a common strategy to protect the amino group and modulate its reactivity. This is typically achieved using acetic anhydride, often in the presence of a base or a catalyst.

Alkylation: N-alkylation of anilines can be accomplished with various alkylating agents such as alkyl halides or alcohols. The reaction with alcohols can proceed via a "borrowing hydrogen" methodology, often catalyzed by transition metals.

Acylation: Acylation with acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine yields the corresponding amides. This reaction is useful for introducing a wide range of acyl groups.

These derivatization reactions are fundamental in synthetic chemistry for creating intermediates with altered electronic and steric properties, which can then be used in further transformations.

Metal-Catalyzed Cross-Coupling Reactions of Derivatives (e.g., Suzuki-Miyaura Coupling)

The halogen substituents on the ring of this compound and its derivatives make it a potential substrate for metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and a halide, is a powerful tool in organic synthesis. It has been noted that this compound can participate in such reactions. evitachem.com Typically, aryl chlorides are less reactive than aryl bromides or iodides in these couplings and often require more specialized catalysts and conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.org This reaction could potentially be used to further functionalize the halogenated ring of this compound derivatives.

| Reaction | Coupling Partners | Typical Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide + Organoboron Compound | Palladium complex | C-C |

| Heck Reaction | Aryl Halide + Alkene | Palladium complex wikipedia.org | C-C |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium complex wikipedia.org | C-N |

Ring Closure and Heterocyclic Synthesis Approaches

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. The presence of the amino group ortho to a potential reaction site (following further functionalization) allows for a range of cyclization reactions.

Quinolines: Substituted anilines are key starting materials for the synthesis of quinolines, a class of nitrogen-containing heterocycles with diverse biological activities. nih.gov Various methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, can be employed, which typically involve the reaction of an aniline with a three-carbon unit like glycerol, α,β-unsaturated carbonyl compounds, or a compound with a reactive carbonyl and α-methylene group, respectively.

Quinoxalines: If a second amino group is introduced ortho to the existing one (for example, by nitration followed by reduction), the resulting diamine can be condensed with 1,2-dicarbonyl compounds to form quinoxalines. The synthesis of 6-chloro-7-fluoro quinoxaline derivatives has been reported starting from 3-chloro-4-fluoroaniline, a positional isomer of the title compound. The synthesis involves acetylation, nitration, reduction to the diamine, and subsequent cyclization with a diketone. nih.gov

Benzimidazoles: Similarly, ortho-phenylenediamines can react with aldehydes or carboxylic acids (or their derivatives) to form benzimidazoles. A study on the synthesis of novel benzimidazole derivatives started from 3-chloro-4-fluoroaniline, which was first acetylated, then nitrated, and subsequently reduced to the diamine before cyclization. nih.gov

These examples with closely related starting materials highlight the potential of this compound as a building block in the synthesis of a wide array of fused heterocyclic systems.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Analysis

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, offers a powerful tool for identifying the functional groups and probing the molecular vibrations of 4-Chloro-2-fluoro-5-methylaniline. The combination of these methods provides complementary information, as different vibrational modes can be active in either IR or Raman spectra. spectroscopyonline.com

The FT-IR spectrum of this compound is characterized by several distinct absorption bands that correspond to specific vibrational modes within the molecule. The amino group (-NH₂) exhibits two prominent stretching vibrations: an asymmetric N-H stretch at 3420 cm⁻¹ and a symmetric N-H stretch at 3340 cm⁻¹. evitachem.com A significant N-H bending vibration is also observed around 1620 cm⁻¹. evitachem.com

The aromatic part of the molecule is identified by C-H stretching vibrations, which appear in the range of 3030–3100 cm⁻¹. evitachem.com The carbon-halogen bonds also give rise to characteristic vibrations. The C-F stretching mode is found at 1225 cm⁻¹, while the C-Cl stretch is located at a lower frequency of 740 cm⁻¹. evitachem.com The carbon-carbon stretching vibrations within the benzene ring typically occur in the 1625-1430 cm⁻¹ region. scialert.net

Interactive Table: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Asymmetric N-H Stretch | 3420 | FT-IR |

| Symmetric N-H Stretch | 3340 | FT-IR |

| Aromatic C-H Stretch | 3030–3100 | FT-IR |

| N-H Bend | 1620 | FT-IR |

| C-F Stretch | 1225 | FT-IR |

| C-Cl Stretch | 740 | FT-IR |

The positions and intensities of the vibrational bands in this compound are influenced by the electronic effects of its substituents: the amino (-NH₂), methyl (-CH₃), chlorine (-Cl), and fluorine (-F) groups. The amino group is a strong electron-donating group, which affects the charge distribution within the aromatic ring. wikipedia.org

Electron-withdrawing substituents, such as chlorine and fluorine, can impact the N-H stretching frequencies. These groups can lead to an increase in the apparent H-N-H bond angle and the N-H force constant. cdnsciencepub.com The C-Cl stretching frequency is typically observed in the 500-800 cm⁻¹ range, consistent with the 740 cm⁻¹ band seen for this molecule. researchgate.net The high electronegativity of the fluorine atom results in a strong C-F bond and a correspondingly high stretching frequency at 1225 cm⁻¹. evitachem.com The methyl group, being weakly electron-donating, has a smaller effect on the ring vibrations compared to the other substituents.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound in methanol shows a primary absorption band with a maximum wavelength (λmax) at 265 nm. evitachem.com This strong absorption is attributed to a π→π* transition within the aromatic system. evitachem.com This type of transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. A second, weaker absorption is observed near 310 nm, which is assigned to an n→π* transition. evitachem.com This transition involves the excitation of a non-bonding electron (from the nitrogen or halogen atoms) to a π* antibonding orbital. The presence of electron-withdrawing groups like fluorine and chlorine influences the energy of these transitions. evitachem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the detailed structure of a molecule by probing the magnetic properties of its atomic nuclei, particularly hydrogen (¹H).

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. evitachem.com

Amino Protons (-NH₂): A broad singlet appears around δ 3.5 ppm. evitachem.com The chemical shift for amino protons in anilines is typically in the range of δ 3.5-4.5. organicchemistrydata.org The broadness of the signal is due to quadrupole broadening and potential chemical exchange.

Methyl Protons (-CH₃): A sharp singlet is observed at approximately δ 2.3 ppm, integrating to three protons. evitachem.com

Aromatic Protons (Ar-H): The two protons on the aromatic ring appear as a complex multiplet between δ 6.8 and 7.2 ppm. evitachem.com

Interactive Table: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ ppm) | Multiplicity |

| Amino (-NH₂) | ~3.5 | Broad Singlet |

| Methyl (-CH₃) | ~2.3 | Singlet |

| Aromatic (Ar-H) | 6.8–7.2 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

Carbon-13 NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule. The chemical shifts are heavily influenced by the nature and position of the substituents on the aromatic ring.

The interpretation of the spectrum relies on the distinct electronic effects of the amino (-NH₂), fluoro (-F), chloro (-Cl), and methyl (-CH₃) groups. The fluorine atom, being highly electronegative, exhibits a profound effect, not only on the chemical shift of the carbon it is directly attached to (C-2) but also on adjacent carbons through space and through bonds, resulting in characteristic carbon-fluorine coupling constants (J-coupling).

Key resonances in the spectrum have been identified, providing clear structural markers. evitachem.com The carbon directly bonded to the fluorine atom (C-2) is significantly deshielded and appears as a doublet at approximately 160 ppm due to a large one-bond C-F coupling constant (¹JCF) of around 245 Hz. evitachem.com The carbon atom attached to the chlorine (C-4) is found further upfield, with a reported resonance at about 135 ppm. evitachem.com The methyl group's carbon signal appears in the aliphatic region, typically around 20 ppm. evitachem.com

A complete, though tentative, assignment of the ¹³C NMR spectrum is based on these key signals and established substituent effects. The carbon bearing the amino group (C-1) is expected to be shielded relative to other aromatic carbons, while the remaining aromatic carbons (C-3, C-5, C-6) will have chemical shifts determined by the combined electronic influence of all substituents. The presence of long-range C-F coupling can further aid in the definitive assignment of these carbons, with 2JCF, 3JCF, and even longer-range couplings often being observable for aromatic fluorinated compounds. For instance, a study on 4-fluorochalcones reported observable six-bond carbon-fluorine coupling (⁶JC-F) of 1.9 Hz.

Table 1: Predicted ¹³C NMR Chemical Shift Assignments and Couplings for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) |

| C-1 (C-NH₂) | ~140 - 145 | Doublet | ~10-15 (²JCF) |

| C-2 (C-F) | ~160 | Doublet | ~245 (¹JCF) evitachem.com |

| C-3 | ~115 - 120 | Doublet | ~20-25 (²JCF) |

| C-4 (C-Cl) | ~135 | Singlet/Small d | < 5 (³JCF) evitachem.com |

| C-5 (C-CH₃) | ~125 - 130 | Singlet/Small d | < 5 (⁴JCF) |

| C-6 | ~110 - 115 | Doublet | ~5-10 (³JCF) |

| -CH₃ | ~20 | Singlet | N/A evitachem.com |

Note: Data is a combination of reported values and predictions based on established substituent effects. Multiplicity and coupling constants for unassigned carbons are estimates based on typical values for fluoroaromatic compounds.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Chemical Shift Analysis

Fluorine-19 NMR is an exceptionally sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. It provides a direct probe into the local electronic environment of the fluorine atom. The ¹⁹F NMR spectrum of this compound is expected to show a single signal, as there is only one fluorine atom in the molecule.

The chemical shift of this signal is a sensitive indicator of the electronic effects of the other substituents on the aromatic ring. In general, electron-donating groups tend to cause an upfield shift (to less negative ppm values), while electron-withdrawing groups cause a downfield shift. For aromatic fluorine compounds (-ArF), chemical shifts are typically observed in a broad range from approximately -60 to -172 ppm relative to the standard reference, CFCl₃.

Mass Spectrometry Applications for Molecular Weight and Fragmentation Pattern Determination (e.g., LC-MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. When coupled with liquid chromatography (LC), it allows for the separation and analysis of individual components in a mixture.

For this compound (C₇H₇ClFN), the nominal molecular weight is 159.59 g/mol . A key feature in the mass spectrum is the isotopic signature of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in the molecular ion peak (M⁺) appearing as a pair of signals, M⁺ and (M+2)⁺, separated by two mass-to-charge units (m/z), with a characteristic intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of the molecular ion upon ionization provides a roadmap of the molecule's structure. For substituted anilines, common fragmentation pathways involve the loss of small, stable neutral molecules or radicals. Plausible fragmentation patterns for this compound include:

Loss of a chlorine radical: [M - Cl]⁺, leading to a fragment ion at m/z 124.

Loss of a methyl radical: [M - CH₃]⁺, resulting in a fragment at m/z 144.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group, which is a common pathway for amines.

Loss of HCN: A characteristic fragmentation of the aniline (B41778) ring, which would lead to a fragment ion after initial cleavages.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula with high confidence and further confirming the identity of the compound.

Table 2: Predicted m/z Values for Key Ions of this compound

| Ion | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Comments |

| [M]⁺ (Molecular Ion) | 159.0251 | 161.0221 | Characteristic 3:1 isotopic pattern |

| [M+H]⁺ (Protonated Molecule) | 160.0329 | 162.0299 | Common in ESI, APCI positive ion mode |

| [M - Cl]⁺ | 124.0350 | - | Loss of chlorine radical |

| [M - CH₃]⁺ | 144.0016 | 146.9986 | Loss of methyl radical |

Note: Exact masses are calculated based on the most abundant isotopes.

X-ray Diffraction Studies for Solid-State Structural Determination and Crystallization Behavior

X-ray diffraction on single crystals is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms. For this compound, X-ray crystallography would confirm the substitution pattern on the benzene ring and reveal the planarity of the molecule.

While a complete crystal structure for this specific compound is not publicly available, data from computational studies and analysis of closely related structures provide significant insight. evitachem.com Key structural parameters have been reported, including bond lengths of C-F (1.35 Å), C-Cl (1.73 Å), and the exocyclic C-N amine bond (1.40 Å). evitachem.com The aromatic C-C bonds fall within the typical range of 1.39–1.42 Å. evitachem.com

The crystallization behavior of substituted anilines is largely governed by intermolecular interactions, particularly hydrogen bonding involving the amino group. The -NH₂ group can act as a hydrogen bond donor, forming interactions with electronegative atoms on neighboring molecules, such as the nitrogen of another amino group (N-H···N) or other acceptor atoms. In the case of this compound, the fluorine and chlorine atoms are generally weak hydrogen bond acceptors. The crystal packing is therefore likely dominated by N-H···N hydrogen bonds, leading to the formation of common supramolecular motifs like chains or dimers.

Quantum Chemical and Computational Investigations of 4 Chloro 2 Fluoro 5 Methylaniline

Density Functional Theory (DFT) and Ab Initio (e.g., Hartree-Fock) Methods for Electronic Structure

The electronic structure of 4-Chloro-2-fluoro-5-methylaniline has been theoretically investigated using both ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods. globalresearchonline.net These computational approaches are fundamental to understanding the molecule's properties. The HF method, being an ab initio approach, provides a foundational approximation of the electronic structure by considering the electron-electron repulsion in an average way.

DFT, particularly with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, has been widely employed for studying aniline (B41778) and its derivatives. asianpubs.orgsphinxsai.com This method includes electron correlation effects, offering a more accurate description of the electronic system compared to the HF method. materialsciencejournal.org For the study of halogenated anilines, basis sets such as 6-311++G(d,p) are commonly used to provide a good balance between computational cost and accuracy, allowing for the reliable calculation of various molecular properties. globalresearchonline.netasianpubs.org

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is determined through molecular geometry optimization. This process seeks the lowest energy structure, or the ground state geometry, of the molecule. Both HF and DFT methods are utilized for this purpose, with DFT often providing results that are in better agreement with experimental data where available. globalresearchonline.net

Conformational analysis of similar molecules has been performed to identify different stable conformers that may exist due to the rotation of the amino group or other substituents. colostate.edu However, for many substituted anilines, a single conformation is often found to be the most stable. colostate.edu

Below is a representative table of optimized geometrical parameters for a substituted aniline, calculated using DFT (B3LYP/6-311++G(d,p)).

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.38 - 1.40 | 118 - 122 | ~0 |

| C-N | ~1.40 | - | - |

| C-H | ~1.08 | ~120 | - |

| C-Cl | ~1.74 | - | - |

| C-F | ~1.35 | - | - |

| C-CH3 | ~1.51 | - | - |

| H-N-H | - | ~113 | - |

| C-C-N | - | ~121 | - |

Note: The values in this table are illustrative and based on typical calculations for similar substituted anilines. Actual values for this compound would require specific calculations.

Vibrational Frequency Calculations and Normal Mode Assignments Based on Theoretical Models

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations of vibrational frequencies are crucial for the assignment of these experimental bands. globalresearchonline.netsphinxsai.com DFT calculations, particularly at the B3LYP level, have been shown to provide excellent predictions of vibrational frequencies for organic compounds when a scaling factor is applied to correct for anharmonicity and other systematic errors. sphinxsai.com For aniline derivatives, scaling factors around 0.96 for B3LYP methods are commonly used. sphinxsai.com

The vibrational spectrum of this compound is expected to show characteristic bands for the N-H stretching of the amino group, C-H stretching of the aromatic ring and methyl group, C-N stretching, and vibrations involving the halogen substituents. The calculated frequencies and their corresponding potential energy distribution (PED) are used to make unambiguous assignments of the normal modes. researchgate.net

A representative table of calculated and experimental vibrational frequencies for a similar substituted aniline is provided below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) symmetric | ~3450 | ~3312 | ~3320 | N-H stretching |

| ν(N-H) asymmetric | ~3540 | ~3400 | ~3410 | N-H stretching |

| ν(C-H) aromatic | 3050-3100 | 2928-2976 | 3000-3100 | C-H stretching |

| δ(N-H) scissoring | ~1620 | ~1555 | ~1560 | N-H bending |

| ν(C-N) | ~1280 | ~1229 | ~1235 | C-N stretching |

| ν(C-Cl) | ~700 | ~672 | ~680 | C-Cl stretching |

| ν(C-F) | ~1250 | ~1200 | ~1210 | C-F stretching |

Note: This table is illustrative. Specific frequencies for this compound would need to be calculated and compared with its experimental spectra.

Analysis of Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity. sphinxsai.com

| Property | Calculated Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Energy Gap | 4.5 to 5.5 |

Note: These values are typical ranges for similar halogenated anilines and serve as an illustration.

Mapping of Electrostatic Potential and Charge Distribution

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack, while blue regions represent positive potential, indicating electron-deficient areas susceptible to nucleophilic attack.

In this compound, the MEP map is expected to show negative potential around the nitrogen atom of the amino group and the fluorine atom due to their high electronegativity. Positive potentials are anticipated around the hydrogen atoms of the amino group and the methyl group. This information is crucial for understanding intermolecular interactions. researchgate.net

Furthermore, the distribution of atomic charges, often calculated using methods like Mulliken population analysis, provides a quantitative measure of the charge on each atom, complementing the qualitative picture given by the MEP map. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry plays a vital role in predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical models. researchgate.net Besides vibrational frequencies, theoretical methods can predict other spectroscopic data such as NMR chemical shifts (¹H and ¹³C). The accuracy of these predictions is highly dependent on the level of theory and the basis set used.

For this compound, theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects and the limitations of the computational methods.

Calculation of First-Order Hyperpolarizability and Non-Linear Optical Properties

The non-linear optical (NLO) properties of a molecule describe its response to strong electromagnetic fields, such as those from a laser. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Molecules with large β values are of interest for applications in optoelectronics and photonics. researchgate.net

The first-order hyperpolarizability of substituted anilines can be calculated using computational methods like DFT. researchgate.net The presence of electron-donating groups (like -NH2 and -CH3) and electron-withdrawing groups (like -Cl and -F) can lead to significant intramolecular charge transfer, which is a key factor for enhancing NLO properties. The calculated β value for this compound would provide an indication of its potential as an NLO material.

| Component | Calculated Value (a.u.) |

| β_x | Varies |

| β_y | Varies |

| β_z | Varies |

| β_total | Illustrative range: 1-10 x 10⁻³⁰ esu |

Note: The calculated hyperpolarizability is highly dependent on the computational method and basis set. The provided value is a general estimate for a substituted aniline.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations in Related Anilines

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. chemmethod.comacs.org By correlating molecular descriptors—numerical representations of a molecule's physicochemical properties—with observed activities, QSAR models can predict the behavior of new or untested compounds and guide the design of molecules with desired characteristics. acs.orgresearchgate.net This approach is particularly valuable in fields like drug discovery and environmental toxicology for predicting the properties of compounds such as anilines and their derivatives. researchgate.netnih.gov

The fundamental principle of QSAR lies in the idea that the variations in the biological activity of a set of congeneric compounds are dependent on the changes in their molecular features. chemmethod.com These features can be broadly categorized into electronic, steric, and hydrophobic properties. Computational chemistry plays a crucial role in calculating a wide array of molecular descriptors that quantify these properties. youtube.com Methods like Density Functional Theory (DFT) are often employed to obtain optimized molecular geometries and to calculate electronic properties such as orbital energies (e.g., HOMO and LUMO), dipole moments, and atomic charges. researchgate.netdergipark.org.tr

In the context of aniline derivatives, QSAR models have been successfully developed to predict a variety of activities and properties. These models often utilize multiple linear regression (MLR), principal component regression (PCR), or partial least squares (PLS) to build the correlation. nih.govresearchgate.net

A notable application of QSAR for aniline derivatives is in predicting their lipophilicity, a critical parameter in pharmacology that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov A study on 81 aniline derivatives identified key descriptors such as the Moriguchi octanol-water partition coefficient (MLOGP), van der Waals volume (vWV), and electrophilicity (ω/eV) as being significant for modeling lipophilicity. nih.gov The high correlation coefficients obtained in these models indicate their strong predictive power. nih.gov

Furthermore, QSAR has been instrumental in understanding the antimicrobial activity of substituted anilides. Research has shown that the antibacterial and antifungal activities of these compounds can be effectively modeled using molecular connectivity indices, which are topological descriptors that encode information about the branching and connectivity of atoms within a molecule. cust.edu.tw For instance, studies have demonstrated that the presence of a nitro group can enhance the antimicrobial activity of anilides. cust.edu.tw

The toxicity of anilines to various organisms has also been a subject of QSAR investigations. For example, the acute toxicity of substituted anilines and phenols to carp (B13450389) has been correlated with the energy of the lowest unoccupied molecular orbital (ELUMO) and the hydrophobicity parameter (logP). researchgate.net These models suggest that for certain halo- and nitro-substituted compounds, toxicity is related to both intracellular reactivity and hydrophobicity. researchgate.net

The following interactive data table summarizes findings from a QSAR study on the lipophilicity of aniline derivatives, showcasing the types of descriptors used and the statistical quality of the models.

| Model | Descriptors Used | Correlation Coefficient (R) |

| MLR | SEigZ (Barysz matrix), Hy (hydrophilicity factor), MLOGP, ω/eV, vWV, LC50 | High |

| PCR | Selected principal components from a pool of descriptors | High |

| PLSR | Selected latent variables from a pool of descriptors | High |

| Data sourced from a study on 81 aniline derivatives. nih.gov |

Another interactive table presents results from a QSAR study on the antimicrobial activity of substituted anilides, highlighting the correlation between molecular connectivity indices and biological activity.

| Activity | Key Descriptors | Observation |

| Antibacterial | 0χ, 0χv, 2χ | Good correlation with molecular connectivity indices. cust.edu.tw |

| Antifungal | 0χ, 0χv, 2χ | Good correlation with molecular connectivity indices. cust.edu.tw |

| Structure-Activity | Nitro group | Compounds with a nitro group showed enhanced antimicrobial activity. cust.edu.tw |

| Data derived from a study on a series of synthesized substituted anilides. cust.edu.tw |

Research Applications and Biological Significance of 4 Chloro 2 Fluoro 5 Methylaniline and Its Derivatives

Role as a Key Intermediate in Pharmaceutical Synthesis

The structural framework of 4-Chloro-2-fluoro-5-methylaniline is a key component in the creation of complex molecules with potential therapeutic value. Its distinct substitution pattern allows for the strategic design and synthesis of novel drug candidates and pharmacophores.

Precursor to Novel Drug Candidates

This compound is a vital starting material for the synthesis of new chemical entities with potential pharmaceutical applications. While direct therapeutic use of the compound itself is not the focus, its incorporation into larger molecules is critical. For instance, aniline (B41778) derivatives are fundamental to the synthesis of various drugs. The presence of both chloro and fluoro groups on the aniline ring can influence the electronic properties and lipophilicity of the final drug molecule, which are critical factors for its pharmacokinetic and pharmacodynamic profiles.

Design and Development of Pharmacophores in Medicinal Chemistry (e.g., kinase inhibitors)

The development of kinase inhibitors is a significant area of cancer research, as kinases are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation. ed.ac.uk Dysregulation of kinase activity is implicated in numerous diseases, including cancer. ed.ac.uk Aniline derivatives are common structural motifs in many kinase inhibitors. For example, 4-anilinoquinazoline (B1210976) derivatives have been designed and synthesized as potent anticancer agents that can act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). ijcce.ac.ir

The this compound moiety can be incorporated into such structures to modulate their binding affinity and selectivity for specific kinase targets. The design of these inhibitors often involves creating a molecule that can fit into the ATP-binding pocket of the kinase, and the substituents on the aniline ring play a critical role in establishing the necessary interactions for potent inhibition. nih.govacs.org For example, the synthesis of a fluorinated quinazoline-based type-II Trk inhibitor, a potential PET radiotracer, highlights the use of fluorinated anilines in developing targeted cancer therapies. nih.gov

Applications in Agrochemical and Pesticide Production

Beyond pharmaceuticals, this compound and its related structures are significant in the agricultural sector. Aniline derivatives are used in the synthesis of a range of agrochemicals, including herbicides and pesticides. nbinno.comchemimpex.com

This compound can serve as a precursor for herbicides that act by inhibiting essential biological processes in plants. cymitquimica.com For example, some herbicides function by blocking the synthesis of aromatic amino acids, which are vital for plant growth. cymitquimica.com The specific combination of halogen and methyl substituents on the aniline ring can contribute to the molecule's efficacy and selectivity against target weed species while minimizing harm to crops. The development of trifluoromethylpyridines, key components in many agrochemicals, sometimes involves reactions with substituted anilines. semanticscholar.org

Contribution to Materials Science Applications: Synthesis of Functional Polymers and Dyes

The reactivity of the amine group and the properties imparted by the halogen and methyl substituents make this compound a candidate for applications in materials science.

Aniline and its derivatives can be polymerized to form polyanilines, which are conducting polymers with a range of potential applications in areas like sensors and electronic devices. The presence of chloro-substituents can enhance properties such as solubility and electrocatalytic sensitivity. researchgate.net While specific research on polymers derived solely from this compound is not extensively documented, the principles of polyaniline synthesis suggest its potential utility in creating functional materials with tailored properties. researchgate.net

Furthermore, aniline derivatives are fundamental intermediates in the synthesis of azo dyes, which are widely used in the textile industry. chemimpex.com The specific substituents on the aniline ring influence the color and fastness properties of the resulting dye.

Exploration as a Ligand in Homogeneous and Heterogeneous Catalysis

The amine group in this compound can coordinate with metal centers, making it a potential ligand for catalytic applications. While detailed studies on its specific use as a catalyst ligand are limited, the broader class of aniline derivatives is known to form complexes with transition metals. These complexes can act as catalysts in various organic reactions.

For instance, palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the nature of the ligands coordinated to the palladium center can significantly influence the catalyst's activity and selectivity. sigmaaldrich.com The electronic and steric properties of this compound could be harnessed to modulate the performance of such catalytic systems.

Investigation of Potential Biological Activities in Derived Compounds (e.g., antibacterial properties)

Researchers have investigated the biological activities of various compounds derived from substituted anilines. The introduction of specific functional groups onto the aniline scaffold can lead to molecules with significant antimicrobial properties.

For example, studies have shown that fluoroquinolone derivatives, a class of antibiotics, can be synthesized using substituted anilines. researchgate.net The resulting compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net The presence of both chloro and fluoro groups in the aniline precursor can influence the antibacterial spectrum and potency of the final derivative. researchgate.net Research into flavonoid derivatives has also indicated that the inclusion of chlorine and nitro groups can result in significant antimicrobial properties. mdpi.com

Mechanistic Insights into Toxicological Effects of Related Compounds

The toxicological profiles of halogenated anilines, including compounds structurally related to this compound, are dictated by their metabolic activation into reactive intermediates. These metabolites can initiate a cascade of cellular and molecular events, leading to various toxic endpoints. Understanding these mechanisms is crucial for assessing the potential risks associated with exposure to this class of chemicals.

Analysis of Cellular and Molecular Mechanisms of Toxicity

The toxicity of aniline derivatives is often linked to their biotransformation into reactive metabolites that can interact with cellular macromolecules. Key mechanisms include the induction of methemoglobinemia, the formation of DNA adducts, and, to a lesser extent, the potential for causing conditions like hemorrhagic cystitis.

Methemoglobinemia:

A primary toxicological effect of many aromatic amines, including chloroanilines, is the induction of methemoglobinemia, a condition characterized by the oxidation of ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). nih.gov This conversion renders hemoglobin incapable of binding and transporting oxygen, leading to tissue hypoxia. nih.gov The mechanism involves the metabolic N-oxidation of the aniline compound by cytochrome P-450 enzymes to form N-hydroxylamine metabolites. longdom.orguni-hamburg.de These N-hydroxylamine metabolites can then participate in a redox cycle within erythrocytes. They are oxidized by oxyhemoglobin to form nitroso-derivatives, which in turn oxidize the hemoglobin's iron. The nitroso-derivative can be reduced back to the N-hydroxylamine by NADPH-dependent reductases, perpetuating the cycle and leading to a significant buildup of methemoglobin. longdom.orgnih.gov

Studies have shown that p-chloroaniline is a more potent inducer of methemoglobinemia than aniline itself. nih.govresearchgate.net The position of the chlorine atom on the aniline ring influences this potency. Comparative studies on chloroaniline isomers in rats and mice have demonstrated the following order of potency for inducing methemoglobinemia: p-chloroaniline > m-chloroaniline > o-chloroaniline. industrialchemicals.gov.au This suggests that the electronic properties and steric factors conferred by the substituent's position play a critical role in the rate of metabolic activation and subsequent hemoglobin oxidation.

DNA Adduction:

Aromatic amines are recognized as a class of chemical carcinogens that can form covalent bonds with DNA, creating DNA adducts. uni-hamburg.de This process is considered a key initiating event in chemical carcinogenesis, as these adducts can lead to mutations if not repaired by cellular DNA repair mechanisms. uni-hamburg.de

The mechanism of DNA adduct formation also begins with the metabolic activation of the parent aniline. The initial N-hydroxylation is followed by further esterification, for example, by N-acetyltransferase (NAT) or sulfotransferase (SULT), to form highly reactive N-acetoxyarylamine or N-sulfonyloxyarylamine esters. uni-hamburg.de These esters can then spontaneously decompose to form electrophilic arylnitrenium ions. These reactive ions are the ultimate carcinogens that attack nucleophilic sites on DNA bases. The predominant site of adduction for many aromatic amines is the C8 position of guanine (B1146940), with minor adduction occurring at other sites like the N² position of guanine and the N⁶ position of adenine. uni-hamburg.de Studies on methylated anilines, which are also present in tobacco smoke, have shown that their N-acetoxy derivatives react with DNA to form covalent adducts structurally identical to those from well-known potent carcinogens. acs.org The formation of these adducts can distort the DNA helix, with the degree of distortion potentially influencing the biological consequences. acs.org While 4-chloroaniline (B138754) has shown evidence of mutagenicity in various assays, the data for 2-chloroaniline (B154045) (o-chloroaniline) has been more inconsistent, suggesting differences in their genotoxic potential. industrialchemicals.gov.au

Hemorrhagic Cystitis:

Hemorrhagic cystitis is a condition involving diffuse inflammation and bleeding of the bladder mucosa. nih.gov While it is most famously associated with certain chemotherapeutic agents like cyclophosphamide (B585) and ifosfamide, whose metabolite acrolein is a major causative agent, some environmental toxins, including aniline dyes, have also been implicated. canjurol.com The link between specific chloroaniline derivatives and hemorrhagic cystitis is less direct and not as well-documented as for the oxazaphosphorine drugs. However, it has been noted that occupational exposure to 2-methylaniline (o-toluidine), an aniline derivative, can lead to hemorrhagic cystitis. nih.gov The proposed mechanism involves the urothelial damage caused by toxic metabolites concentrated and excreted in the urine, leading to edema, ulceration, and hemorrhage. youtube.com

In vitro and In vivo Methodologies for Advanced Toxicological Profiling

To assess the toxic potential of chemicals like this compound and its relatives, a variety of advanced in vitro and in vivo toxicological assays are employed. These tests provide crucial data on mutagenicity, genotoxicity, and developmental toxicity.

Ames Test:

The Ames test is a widely used in vitro assay for identifying chemical mutagens. erwiki.netyoutube.com It employs several specially constructed strains of the bacterium Salmonella typhimurium (and sometimes Escherichia coli) that have mutations in the genes required to synthesize the amino acid histidine. youtube.com These auxotrophic bacteria cannot grow on a histidine-deficient medium. The test assesses a chemical's ability to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize histidine and form colonies. youtube.com

Since many chemicals, including aromatic amines, are not mutagenic themselves but become so after metabolism, the Ames test is often performed with and without the addition of a rat liver extract (S9 fraction). youtube.com This S9 fraction contains metabolic enzymes (like cytochrome P450s) that can activate these pro-mutagens into their reactive, mutagenic forms. youtube.com A positive result in the Ames test, indicated by a significant increase in the number of revertant colonies compared to a control, suggests that the chemical is a mutagen and therefore a potential carcinogen. youtube.com For example, p-chloroaniline has been evaluated in the Ames test and has shown mutagenic activity. nih.gov The pattern of response across different tester strains can also provide insights into the type of mutation caused (e.g., base-pair substitution or frameshift). youtube.com

Zebrafish Embryo Assays:

The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for toxicological screening. nih.govnih.gov This model bridges the gap between high-throughput in vitro assays and lower-throughput rodent studies. nih.gov The rapid development, optical transparency of the embryos, and high genetic similarity to mammals make zebrafish ideal for assessing acute toxicity, developmental toxicity, and teratogenicity. nih.gov

The Fish Embryo Acute Toxicity (FET) test is a standardized assay (OECD TG 236) that exposes newly fertilized zebrafish eggs to a chemical for 96 hours. nih.govmdpi.com Lethality and specific developmental endpoints such as coagulation, lack of somite formation, non-detachment of the tail, and absence of heartbeat are recorded to determine the concentration that is lethal to 50% of the embryos (LC50). researchgate.net Zebrafish embryo assays have been used to evaluate the toxicity of various compounds, including anilines. researchgate.net These assays can provide valuable data on cardiotoxicity, neurotoxicity, and other organ-specific effects by observing the developing embryo in real-time. mdpi.com The sensitivity of zebrafish embryos to narcotic chemicals, a class that includes some anilines, has been shown to be similar to that of adult fish in acute toxicity tests, supporting its use as an alternative testing model. researchgate.net

Structure-Activity Relationship Studies in Biological Systems

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are essential tools in toxicology for predicting the adverse effects of chemicals based on their molecular structure. For aniline derivatives, these studies help to elucidate how modifications to the aniline core, such as the number and position of halogen substituents, affect their biological activity and toxicity.

The toxicity of substituted anilines is often correlated with properties like hydrophobicity (lipophilicity), which governs the molecule's ability to cross biological membranes, and electronic properties, which influence its metabolic activation. nih.gov For chloroanilines, a general trend observed is that toxicity increases with the degree of chlorine substitution, although this can be influenced by the specific substitution pattern. dntb.gov.ua

Key findings from SAR and QSAR studies on halogenated anilines include:

Hydrophobicity: This is a major determinant of toxicity for many aniline derivatives, particularly in models of aquatic toxicity. nih.gov Increased hydrophobicity can lead to greater bioaccumulation and membrane disruption.

Electronic Properties: The electronic effects of substituents (e.g., electron-withdrawing or electron-donating nature) are critical for metabolic activation. For instance, the presence of chlorine substituents, especially at the para-position, can influence the molecule's electronic character and increase its toxicity. nih.gov

Steric Factors: The size and position of substituents can affect how the molecule interacts with metabolic enzymes and biological targets. The relative toxicity of chloroaniline isomers (p > m > o) in inducing methemoglobinemia highlights the importance of the substituent's position. industrialchemicals.gov.au

Metabolic Stability and Reactivity: SAR studies help to understand how structural changes affect the formation of reactive metabolites like N-hydroxylamines and nitrenium ions. For example, the presence of a methyl group ortho to the amine can influence the conformation of the resulting DNA adduct, which may in turn affect its mutagenic potential. acs.org

QSAR models often use computational molecular descriptors to predict toxicity endpoints. For phenols and anilines, descriptors related to lipophilicity, molecular size, and electronic parameters have been successfully used to model their toxicity to algae. nih.govresearchgate.net These models can be valuable for prioritizing chemicals for further testing and for understanding the mechanistic basis of their toxicity.

Patent Landscape and Intellectual Property Analysis

Review of Patented Synthetic Methodologies Involving the Compound

While patents detailing the direct synthesis of 4-chloro-2-fluoro-5-methylaniline are specific and often part of a larger patent covering a final product, the underlying chemical transformations are well-established in the patent literature for analogous compounds. These patents protect novel process improvements, such as increased yield, purity, safety, and cost-effectiveness. Key patented methodologies for producing substituted anilines include nitration, reduction, chlorination, and diazotization.

A common synthetic strategy begins with a substituted toluene (B28343) or aniline (B41778). For instance, Chinese patent CN102234235A discloses a method for synthesizing 5-chloro-2-methyl aniline by the reduction of 4-chloro-2-nitro-toluene using a polysulfide and an ammonium salt. google.com This method highlights the industrial approach of reducing a nitro group to form the essential aniline functional group, a process that could be adapted for precursors of this compound.

Another relevant area is the halogenation of aniline precursors. Patent CN1468838A describes the chlorination of 4-trifluoromethylaniline to produce 2,6-dichloro-4-trifluoromethyl aniline, an important pesticide intermediate. google.com This illustrates the patenting of specific chlorination steps to create multi-substituted anilines. A general method for synthesizing the target compound involves the chlorination of 2-fluoro-5-methylaniline (B1296174). evitachem.com

Furthermore, diazotization reactions are patented for rearranging functional groups on the aromatic ring. Chinese patent CN1398846A details a process for making 4-chloro-2-fluoronitrobenzene from 5-chloro-2-nitroaniline. google.com This involves converting the amine to a diazonium salt, which is then replaced by fluorine in a Schiemann-type reaction. The resulting nitrated compound could serve as a precursor, which upon reduction and methylation, would yield the target aniline.

Finally, methods for producing N-alkylated anilines are also patented. Korean patent KR101983364B1 describes a manufacturing method for halogen-substituted N-methylanilines from the corresponding anilines using a cost-effective base, which is useful for producing herbicide raw materials. google.com

The table below summarizes key patented synthetic strategies relevant to the production of this compound and its precursors.

Table 1: Patented Synthetic Methodologies for Substituted Anilines

| Patent Number | Title/Subject | Key Transformation | Relevance to this compound |

|---|---|---|---|

| CN102234235A | Synthesis method of 5-chloro-2-methyl aniline | Reduction of a nitro group (4-chloro-2-nitro-toluene) to an amine. | Demonstrates a patented method for the reduction step to form the aniline group. google.com |

| CN1468838A | Preparation process of 2,6-dichloro-4-trifluoromethyl aniline | Chlorination of a substituted aniline. | Illustrates the patenting of chlorination steps to produce poly-substituted anilines. google.com |

| CN1398846A | Chemical synthesis process of 4-chloro-2-fluoronitrobenzene | Diazotization of an aniline followed by a Schiemann reaction to introduce fluorine. | Protects a method for creating the specific chloro-fluoro substitution pattern on a benzene ring. google.com |

| KR101983364B1 | Manufacturing method for halogen substituted N-methylaniline | N-methylation of a halogenated aniline. | Covers the synthesis of derivatives where the aniline nitrogen is further functionalized. google.com |

Analysis of Patented Applications and Functional Derivatives

Patents overwhelmingly cite this compound as a key intermediate in the synthesis of complex, high-value molecules. Its derivatives are primarily found in the agrochemical and pharmaceutical industries.

In Agrochemicals: The most prominent patented application is in the creation of advanced herbicides. The compound is a critical building block for a class of synthetic auxin herbicides. For example, U.S. Patent 7,314,849 (B2) describes pyridine-based herbicides, such as 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, which are synthesized using derivatives of the title compound. epo.orgepo.org Numerous subsequent patents protect synergistic herbicidal compositions that combine these pyridine molecules with other active ingredients, demonstrating the ongoing innovation and intellectual property generation around these derivatives. epo.orgepo.orgjustia.comgoogle.com These patents highlight the value of this compound in producing next-generation weed control solutions.

In Pharmaceuticals: In the pharmaceutical sector, substituted anilines are foundational components of many therapeutic agents. While direct patents for drugs derived from this compound are less common in the public domain, the patent literature for structurally similar compounds is instructive. The international patent application WO 2013/134298 A1, for example, discloses the use of a closely related bromo-analogue (5-bromo-2-fluoro-4-methylaniline) to synthesize potent Raf kinase inhibitors for anti-cancer therapy. commonorganicchemistry.comwipo.int This indicates a strong potential and likely patented application of this compound in the development of targeted cancer treatments, where precise substitution on the aniline ring is critical for binding to kinase domains.

The table below details major patented applications and the resulting functional derivatives.

Table 2: Patented Applications and Functional Derivatives

| Industry | Patent/Application | Derivative Class/Product | Function/Use |

|---|---|---|---|

| Agrochemicals | U.S. Patent 7,314,849 (B2) | Pyridine Carboxylic Acids (e.g., florpyrauxifen) | Herbicides (Synthetic Auxins) justia.com |

| Agrochemicals | EP2947985A1 | Compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | Synergistic Herbicidal Mixtures epo.org |

| Pharmaceuticals | WO 2013/134298 A1 (related analogue) | (1,6-Naphthyridin-3-yl) Phenyl Ureas | Anti-Cancer Agents (Raf Kinase Inhibitors) commonorganicchemistry.comwipo.int |

Intellectual Property Strategies and Freedom-to-Operate Considerations

The intellectual property (IP) strategy for a chemical intermediate like this compound is typically defensive and aimed at protecting a larger commercial product. Companies that have developed a blockbuster herbicide or a promising drug candidate will often secure patent protection for the final molecule, its applications, and novel, efficient synthetic routes to its key intermediates.

Key IP Strategies:

Protecting the Final Product: The primary IP strategy is to patent the final active ingredient (e.g., the herbicide or drug). This "composition of matter" patent provides the broadest protection.

Process Patenting: Companies patent novel, inventive, and non-obvious synthetic routes to produce this compound with high yield, purity, or at a lower cost. This can block competitors from using an economically viable manufacturing process, even if the final product patent has expired.

Protecting Novel Derivatives: A "patent thicket" strategy may be employed, where numerous functional derivatives and analogues of the main active ingredient are patented. This broadens the scope of protection and can prevent competitors from designing around the original patent.

Freedom-to-Operate (FTO) Considerations: Any company wishing to manufacture or use this compound must carefully navigate the existing patent landscape. A freedom-to-operate analysis would involve:

Synthesis Route Analysis: Ensuring that the intended manufacturing process does not infringe on existing process patents for producing substituted anilines.

End-Use Application: The intended application is critical. If the compound is to be used to create a generic version of a patented herbicide, the manufacturer must wait for the relevant composition of matter and use patents to expire.

Geographic Scope: Patent protection is territorial. A process or application patented in the United States may be in the public domain in a different country, affecting global supply chain and manufacturing decisions.

Given the use of this compound in high-value, patented products like specific herbicides and potential oncology drugs, the FTO is likely constrained. epo.orgcommonorganicchemistry.com Competitors must either develop their own non-infringing synthetic routes or wait for key patents on the final products to expire before they can commercialize derivatives for the same application.

Conclusion and Future Perspectives in the Research of 4 Chloro 2 Fluoro 5 Methylaniline

Summary of Key Research Findings

The principal and most well-documented application of 4-Chloro-2-fluoro-5-methylaniline is its role as a key building block in the synthesis of specific herbicides. Research has demonstrated its utility as a reagent in the creation of a class of herbicides known as 1-Aryl-4-substituted-1,4-dihydro-5H-tetrazol-5-ones. Furthermore, this aniline (B41778) derivative is integral to the synthesis of other complex herbicidal molecules, including those based on the 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid scaffold. bath.ac.ukresearchgate.netbldpharm.com The presence of chlorine, fluorine, and methyl groups on the aniline ring is crucial for the efficacy of the final herbicidal products.

Beyond its established role in agrochemicals, the application of this compound has been noted in the synthesis of other chemical entities. For instance, it has been used to produce N-[4-chloro-2-fluoro-5-(methylcarbonyloxymethyl)phenyl]-3,4,5,6-tetrahydrophthalimide. mdpi.com While the specific applications of this resulting compound are not extensively detailed in readily available literature, its synthesis highlights the versatility of the parent aniline as a reactive intermediate.

The introduction of halogen atoms, such as chlorine and fluorine, into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. numberanalytics.comacs.orgacs.org The unique substitution pattern of this compound, therefore, presents it as a potentially valuable scaffold for the development of new biologically active compounds.

Identification of Current Research Gaps and Unexplored Areas

Despite its utility in the herbicide industry, the broader scientific exploration of this compound remains limited. A significant research gap exists in its application beyond agrochemicals. There is a notable lack of published studies on its use in the synthesis of pharmaceutical compounds. While the general class of substituted anilines is of great interest in drug discovery, this specific molecule has not been a major focus. bath.ac.ukcresset-group.combiopartner.co.uk

Furthermore, the potential of this compound in the field of materials science is an almost entirely unexplored area. There is no significant body of research detailing its incorporation into polymers, dyes, or other advanced materials. The influence of its specific substitution pattern on the optical, electronic, or mechanical properties of such materials has not been investigated.

The catalytic applications of this compound or its derivatives also represent a substantial research gap. While metal complexes with aniline-based ligands are known to have catalytic properties, there is no specific research on the catalytic potential of complexes derived from this particular compound. mdpi.comacs.org

Future Directions in Synthetic Innovation and Catalytic Applications

Future research into this compound should prioritize the exploration of novel synthetic transformations to generate a diverse library of derivatives. The development of new synthetic methodologies that selectively functionalize the aromatic ring or the amino group could unlock access to a wide range of novel molecules with potentially interesting properties. rsc.org

A promising avenue for future research lies in the development and investigation of metal complexes incorporating this compound as a ligand. The electronic properties conferred by the chloro, fluoro, and methyl substituents could modulate the catalytic activity of a coordinated metal center. nih.govyoutube.commdpi.com Such complexes could be screened for their efficacy in a variety of catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations.

Prospects for Advanced Materials Development and Biological Activity Discovery

The unique combination of functional groups in this compound suggests its potential as a building block for advanced materials. Future research could focus on synthesizing polymers or dyes containing this moiety to investigate their thermal, optical, and electronic properties. The presence of fluorine, for example, is known to enhance thermal stability and can influence the surface properties of materials. numberanalytics.com

A significant opportunity for future research lies in the systematic exploration of the biological activities of derivatives of this compound. By using this compound as a starting material, a diverse range of new chemical entities can be synthesized and screened for a variety of biological targets. Given the prevalence of substituted anilines in pharmaceuticals, it is plausible that derivatives of this compound could exhibit interesting activities in areas such as oncology, infectious diseases, or neuroscience. mdpi.comnih.gov The creation and screening of such a compound library could lead to the discovery of novel lead compounds for drug development.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-fluoro-5-methylaniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves sequential halogenation and amination steps. For example:

- Halogenation : Chlorination and fluorination of a toluene derivative (e.g., 2-fluoro-5-methylaniline) using reagents like Cl₂ (g) in controlled acidic conditions.

- Protection/Deprotection : Use of trifluoroacetyl groups (as seen in similar compounds ) to protect reactive amine groups during halogenation.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the product.

Key factors affecting yield:

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm ).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., m/z ≈ 159.5 [M+H]⁺).

- HPLC/GC : Purity assessment using reverse-phase C18 columns (retention time ~12 min) or GC with FID detection (>97% purity threshold ).

Q. Physical Properties :